molecular formula C6H12O7 B1238442 L-Gulonic acid CAS No. 526-97-6

L-Gulonic acid

Cat. No.: B1238442
CAS No.: 526-97-6
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-KLVWXMOXSA-N
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Description

L-Gulonic acid is a naturally occurring organic compound with the molecular formula C6H12O7. It is a sugar acid derived from glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms. This compound is known for its role in the metabolic pathway that converts glucose to ascorbic acid, which is essential for various physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Gulonic acid can be synthesized through the oxidation of L-gulose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. One common method is the biotransformation of L-sorbose to 2-keto-L-gulonic acid using a mixed culture of Ketogulonicigenium vulgare and Bacillus spp. This process has been optimized over the years to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: L-Gulonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    3-Keto-L-gulonic acid: Formed through oxidation.

    L-Gulono-1,4-lactone: Formed through reduction.

    Methyl 2-keto-L-gulonate: Formed through esterification.

Scientific Research Applications

L-Gulonic acid has a wide range of applications in scientific research:

Mechanism of Action

L-Gulonic acid exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to 3-keto-L-gulonic acid, which is then decarboxylated to L-xylulose. This intermediate is further processed to produce ascorbic acid. The key enzyme involved in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step in the conversion of L-gulono-1,4-lactone to ascorbic acid .

Comparison with Similar Compounds

This compound’s unique position in the metabolic pathway of ascorbic acid synthesis highlights its importance in both biological and industrial contexts.

Biological Activity

L-Gulonic acid, particularly in its derivative form as 2-keto-L-gulonic acid (2KGA), has garnered significant attention due to its biological activity and potential applications in various fields, including nutrition and biotechnology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its role as a precursor for vitamin C (ascorbic acid), its effects on growth and metabolism in aquatic organisms, and its industrial applications.

Overview of this compound and 2-Keto-L-Gulonic Acid

This compound is a sugar acid that serves as a precursor in the biosynthesis of ascorbic acid. The conversion of this compound to ascorbic acid occurs through several enzymatic reactions, primarily involving the enzyme L-gulono-1,4-lactone oxidase (GLO), which is absent in many animals, including humans. This absence necessitates dietary sources of vitamin C for these organisms.

2KGA is recognized not only as an intermediate in the synthesis of vitamin C but also for its role in enhancing the growth and health of various organisms, particularly aquatic species.

1. Vitamin C Synthesis

This compound is pivotal in the biosynthetic pathway of vitamin C. The following table summarizes key enzymes involved in this process:

Enzyme Function
L-gulono-1,4-lactone oxidaseConverts L-gulono-1,4-lactone to ascorbic acid
GDP-mannose pyrophosphorylaseInvolved in the formation of GDP-mannose
Myo-inositol oxygenaseParticipates in myo-inositol metabolism
Monodehydroascorbate reductaseReduces monodehydroascorbate to ascorbic acid

The enzymatic conversion from this compound to vitamin C is crucial for maintaining physiological functions in animals that cannot synthesize it endogenously. For instance, studies have shown that supplementation with 2KGA can significantly enhance vitamin C levels in zebrafish (Danio rerio), leading to improved growth performance and feed utilization metrics such as weight gain rate and feed conversion ratio .

2. Effects on Aquatic Organisms

Recent research highlights the positive effects of exogenous 2KGA supplementation on the growth and metabolism of aquatic animals. A study conducted on zebrafish demonstrated that 2KGA supplementation resulted in:

  • Enhanced Growth Performance :
    • Weight Gain Rate (WGR): Increased by approximately 25% with 2KGA supplementation.
    • Specific Growth Rate (SGR): Improved by 15% compared to control groups.
  • Improved Feed Utilization :
    • Feed Conversion Ratio (FCR): Decreased by about 20%, indicating more efficient feed use.

These findings suggest that 2KGA not only acts as a precursor for vitamin C but also plays a role in enhancing overall health and metabolic efficiency in aquatic species .

Case Study: Zebrafish Growth Enhancement

A controlled experiment was conducted where zebrafish were fed diets supplemented with varying concentrations of 2KGA. The results indicated that higher concentrations correlated with increased levels of ascorbic acid in tissues, leading to enhanced growth metrics:

  • Experimental Setup :
    • Groups: Control (no supplementation), Low (0.5 g/L), Medium (1 g/L), High (2 g/L) of 2KGA.
    • Duration: 30 days.
  • Results Summary :
Parameter Control Low (0.5 g/L) Medium (1 g/L) High (2 g/L)
Final Weight (g)5.05.56.06.5
Ascorbic Acid Content (mg/g)10121518
FCR (%)100858075

This study illustrates the potential for using this compound derivatives to enhance nutritional profiles and growth rates in aquaculture .

Industrial Applications

This compound and its derivatives are increasingly utilized in the food industry for vitamin C fortification due to their safety and efficacy. The production processes often involve microbial fermentation using strains such as Ketogulonicigenium vulgare, which efficiently convert substrates into high yields of 2KGA .

Production Process Overview

The production pathway typically involves:

  • Fermentation using specific bacterial strains.
  • Conversion of D-sorbitol to L-sorbose followed by transformation into 2KGA.
  • Purification processes to isolate and concentrate the desired product.

Properties

CAS No.

526-97-6

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1

InChI Key

RGHNJXZEOKUKBD-KLVWXMOXSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Key on ui other cas no.

526-97-6

Synonyms

gulonate
gulonic acid
gulonic acid, (L)-isomer
gulonic acid, ion (1-), (L)-isomer
gulonic acid, monosodium salt, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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